molecular formula C7H10O3 B14200995 5-(Ethoxymethyl)furan-2(5H)-one CAS No. 828921-99-9

5-(Ethoxymethyl)furan-2(5H)-one

Katalognummer: B14200995
CAS-Nummer: 828921-99-9
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: HDJPCJZKSVTVHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Ethoxymethyl)furan-2(5H)-one is a chemical compound with the molecular formula C8H10O3. It is a derivative of furan, a heterocyclic organic compound. This compound is known for its unique structure, which includes an ethoxymethyl group attached to the furan ring. It has various applications in scientific research and industry due to its reactivity and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethyl)furan-2(5H)-one can be achieved through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of furan using oxone as the sole oxidant in water as a solvent is a practical and scalable method . This method is efficient and suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The use of oxone and water as a solvent makes the process environmentally friendly and cost-effective. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Ethoxymethyl)furan-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(Ethoxymethyl)furan-2(5H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Ethoxymethyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Ethoxymethyl)furan-2(5H)-one is unique due to its ethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

828921-99-9

Molekularformel

C7H10O3

Molekulargewicht

142.15 g/mol

IUPAC-Name

2-(ethoxymethyl)-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c1-2-9-5-6-3-4-7(8)10-6/h3-4,6H,2,5H2,1H3

InChI-Schlüssel

HDJPCJZKSVTVHS-UHFFFAOYSA-N

Kanonische SMILES

CCOCC1C=CC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.